

# Application Notes & Protocols for Heterologous Expression of Thioviridamide in Streptomyces lividans

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## Compound of Interest

Compound Name: Thioviridamide

Cat. No.: B1244842

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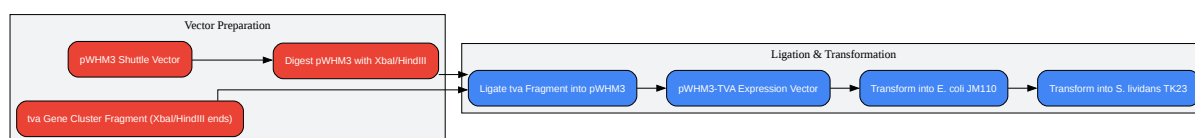
For Researchers, Scientists, and Drug Development Professionals

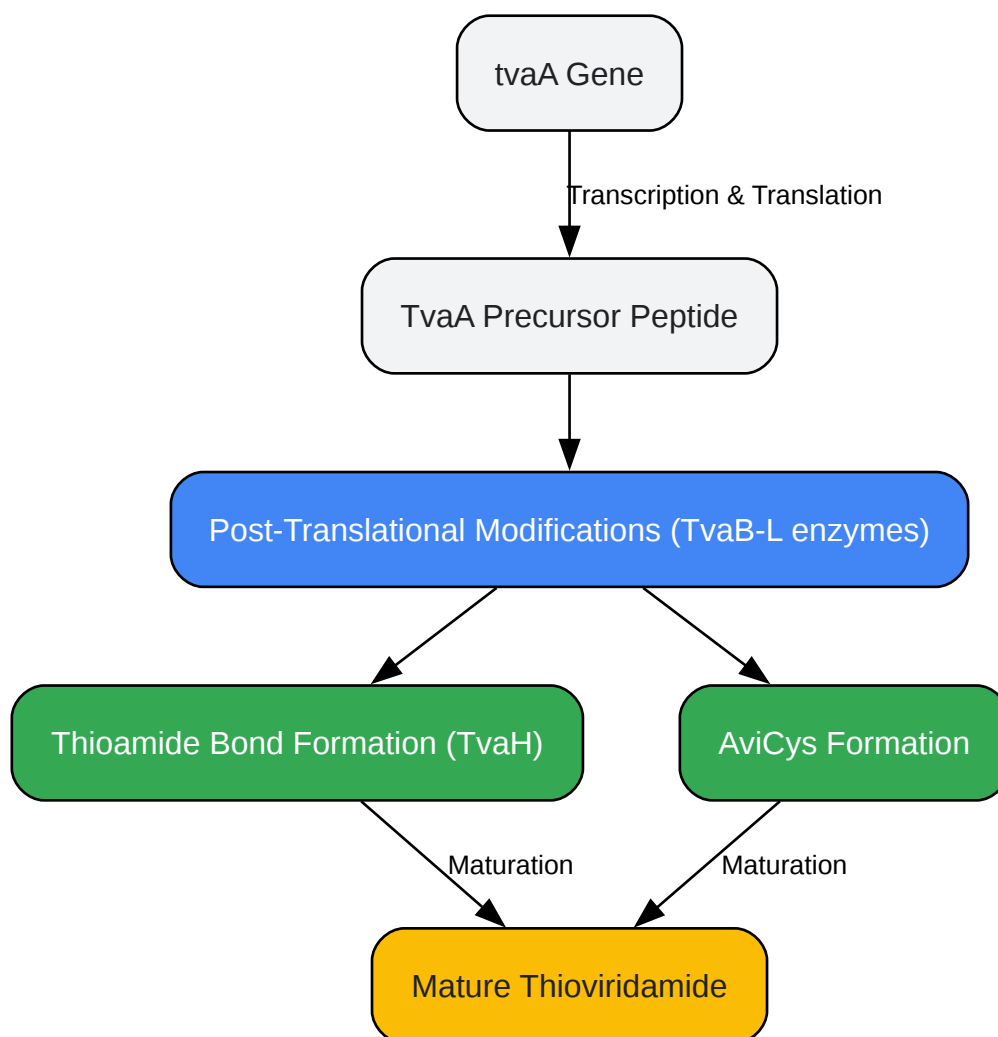
These application notes provide a detailed protocol for the heterologous expression of the anti-cancer agent **thioviridamide** in the model organism *Streptomyces lividans*. **Thioviridamide**, a unique peptide antibiotic originally isolated from *Streptomyces olivoviridis*, exhibits selective cytotoxicity against cancer cells by inducing apoptosis.<sup>[1][2][3]</sup> Its complex structure, featuring five thioamide bonds, makes chemical synthesis challenging, positioning heterologous expression as a viable alternative for production and analog generation.<sup>[1][4]</sup>

This protocol is based on the successful identification and expression of the **thioviridamide** biosynthetic gene cluster (tva) from *S. olivoviridis* NA05001 in *S. lividans* TK23.<sup>[1][2]</sup>

## Experimental Overview

The overall workflow for the heterologous expression of **thioviridamide** involves the identification and cloning of the tva biosynthetic gene cluster, construction of an expression vector, transformation of the vector into a suitable *Streptomyces* host, fermentation of the recombinant strain, and subsequent extraction and analysis of the produced **thioviridamide**.





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## References

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